
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Substitution Reactions: The 3,4-dimethylphenyl group is introduced through substitution reactions using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides with palladium catalysts.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
- 1-(4-Bromobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
Uniqueness
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of both the 3,4-dimethylphenyl and benzenesulfonyl groups. These groups confer specific chemical and biological properties that distinguish it from other piperidine derivatives. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-8-9-18(14-16(15)2)25-20(22)17-10-12-21(13-11-17)26(23,24)19-6-4-3-5-7-19/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOSYIUXPTFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
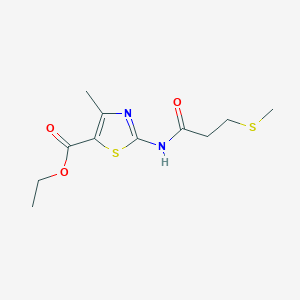
![phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanone](/img/structure/B5246001.png)
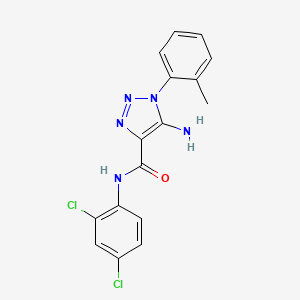
![prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5246012.png)
![4-butoxy-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5246013.png)

![(2S)-2-isopropyl-4-methyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5246031.png)
![1-cycloheptyl-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5246037.png)
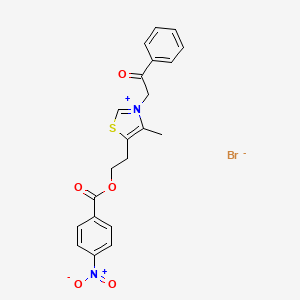
![(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)
![N-(1,3-benzothiazol-2-yl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5246074.png)
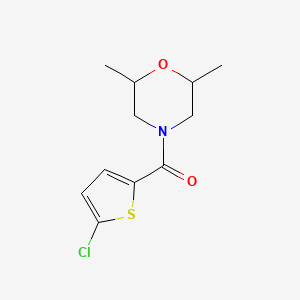
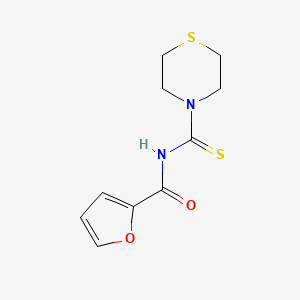
![1-chloro-2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5246084.png)
